2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate
Description
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a complex organic compound known for its unique structure and potential applications across various scientific fields. This compound is characterized by a morpholine-4-carboxylate group attached to a pyrano[2,3-c]pyrazole core, a feature which imparts distinctive chemical and biological properties.
Properties
CAS No. |
403731-98-6 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
[2-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H23N5O4/c1-15-6-8-16(9-7-15)22-21-20(18(14-26)23(27)34-24(21)29-28-22)17-4-2-3-5-19(17)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29) |
InChI Key |
OFHPOESNWYHMFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4OC(=O)N5CCOCC5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Disulfonic Acid Imidazolium Chloroaluminate ([Dsim]AlCl4)-Catalyzed Method
The dihydropyrano[2,3-c]pyrazole core is synthesized via a one-pot, four-component reaction under solvent-free conditions.
Reagents :
- p-Tolualdehyde (1.0 mmol)
- Ethyl acetoacetate (1.0 mmol)
- Malononitrile (1.0 mmol)
- Hydrazine hydrate (1.2 mmol)
Procedure :
- Mix reagents with [Dsim]AlCl4 (5 mol%) at 80°C for 2–4 hours.
- Monitor progress via TLC (ethyl acetate/hexane, 3:7).
- Purify by recrystallization in ethanol (yield: 85–92%).
Mechanistic Insights :
Sulfonated Amorphous Carbon (AC-SO3H) and Eosin Y Photocatalytic Method
A solvent-free, light-mediated approach employs AC-SO3H and eosin Y under blue LED irradiation.
Reagents :
- p-Tolualdehyde (1.0 mmol)
- Ethyl acetoacetate (1.0 mmol)
- Malononitrile (1.0 mmol)
- Phenylhydrazine (1.0 mmol)
Procedure :
- Irradiate the mixture with blue LEDs (450 nm) for 28 hours at room temperature.
- Filter and wash with cold ethanol to isolate the product (yield: 78–84%).
Advantages :
- Avoids high temperatures, reducing side reactions.
- AC-SO3H’s mesoporous structure enhances reactant adsorption.
Functionalization with Morpholine-4-Carboxylate
Esterification via Morpholine-4-Carbonyl Chloride
The morpholine-4-carboxylate group is introduced via esterification of the intermediate phenol.
Reagents :
- 4-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol (1.0 mmol)
- Morpholine-4-carbonyl chloride (1.2 mmol)
- Triethylamine (2.0 mmol)
Procedure :
- Dissolve the phenol intermediate in dry DCM under N2.
- Add morpholine-4-carbonyl chloride and triethylamine at 0°C.
- Stir for 12 hours at room temperature.
- Extract with DCM, dry over Na2SO4, and evaporate (yield: 88–95%).
Characterization :
- FTIR : 1745 cm−1 (C=O stretch), 1250 cm−1 (C-O-C of morpholine).
- 1H NMR (DMSO-d6): δ 7.45–7.10 (m, aromatic H), 4.20 (s, morpholine OCH2), 2.35 (s, p-tolyl CH3).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| [Dsim]AlCl4 | Acidic ionic liquid | 80°C, solvent-free | 85–92 | Short reaction time, high yield |
| AC-SO3H/Eosin Y | Heterogeneous photocatalyst | RT, blue LED | 78–84 | Energy-efficient, mild conditions |
Optimization Strategies
Solvent-Free vs. Solvent-Assisted Synthesis
Catalyst Recycling
- [Dsim]AlCl4 retains 90% activity after five cycles due to its heterogeneous nature.
- AC-SO3H shows 80% efficiency post-recycling but requires Soxhlet extraction to remove organic residues.
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Ester Hydrolysis During Functionalization
- Issue : Morpholine-4-carboxylate ester hydrolysis under acidic conditions.
- Solution : Conduct esterification at neutral pH with molecular sieves to absorb H2O.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives under acidic or basic conditions.
Reduction: Reduction reactions typically involve the cyano group, converting it into primary amines under hydrogenation conditions using palladium on carbon (Pd/C) catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), lithium aluminium hydride (LiAlH4)
Substitution: Halides (e.g., bromine), amines (e.g., aniline), bases (e.g., sodium hydroxide)
Major Products
Oxidation typically yields nitroso or nitro derivatives, while reduction results in primary or secondary amines. Substitution reactions lead to a variety of functionalized derivatives, broadening the compound’s applicability.
Scientific Research Applications
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: Acts as a competitive inhibitor for certain enzymes, blocking their active sites and preventing substrate binding.
Signal Pathways: Interacts with cellular signal transduction pathways, potentially modulating cellular responses and activities.
Comparison with Similar Compounds
Compared to other compounds with a similar pyrano[2,3-c]pyrazole core:
Unique Functionalization: The morpholine-4-carboxylate group adds unique chemical and biological properties that are not found in similar compounds.
Versatility: Its diverse reactivity makes it more versatile in synthetic applications.
List of Similar Compounds
2-(6-Amino-5-cyano-3-(phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate
Biological Activity
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article compiles findings from various studies to elucidate the biological activity of this compound, particularly focusing on its pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The compound features several functional groups including:
- Amino group : Potential for hydrogen bonding.
- Cyano group : Imparts reactivity and may influence biological interactions.
- Morpholine-4-carboxylate : Affects solubility and interaction with biological targets.
The molecular formula is , and its structure can be represented as follows:
Synthesis Methods
The synthesis typically involves multi-step reactions, including cyclocondensation of key starting materials such as 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde with cyanoacetic acid and morpholine derivatives under basic conditions. The reaction is often performed in solvents like ethanol at elevated temperatures to facilitate the formation of the desired pyrano[2,3-c]pyrazole core .
Biological Activity Overview
Research indicates that compounds within the pyrano[2,3-c]pyrazole class exhibit a range of biological activities:
Anticancer Activity
Studies have shown that certain pyrazole derivatives demonstrate significant anticancer properties by inhibiting key pathways involved in tumor growth. For instance:
- Mechanism : Inhibition of BRAF(V600E), EGFR, and Aurora-A kinase pathways.
- Case Study : A derivative similar to our compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
Pyrazole derivatives have been reported to possess antimicrobial activity against a variety of pathogens:
- Activity Spectrum : Effective against both bacterial and fungal strains.
- Research Findings : Some synthesized derivatives exhibited notable antifungal activity .
Anti-inflammatory Effects
The compound may also function as an anti-inflammatory agent:
- Mechanism : Inhibition of cyclooxygenase enzymes (COX-I/II).
- Case Study : Related compounds have shown promising results in reducing inflammation in vivo .
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer proliferation and inflammation.
- Receptor Binding : Potential binding to various receptors that modulate cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress responses within cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(6-Amino-5-cyano-3-(m-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine | Anticancer | 12 |
| 2-(6-Amino-5-cyano-3-(phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine | Antimicrobial | 15 |
This table illustrates that while similar compounds exhibit notable activities, the specific combination of functional groups in our compound may confer distinct properties.
Q & A
What are the optimal synthetic conditions for preparing derivatives of pyrano[2,3-c]pyrazole scaffolds, including the target compound?
Category: Basic (Synthesis)
Answer:
The compound can be synthesized via a one-pot multicomponent reaction in aqueous medium using ethanol/water (1:1) under reflux conditions. Key reagents include hydrazine hydrate, malononitrile, and substituted aldehydes. Catalytic piperidine (10 mol%) enhances cyclization efficiency. Reaction completion is confirmed by TLC, and products are purified via recrystallization using ethanol. Yield optimization (75–85%) relies on precise stoichiometric control of aryl aldehydes and maintaining reflux at 80°C for 4–6 hours .
Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Category: Basic (Characterization)
Answer:
- IR Spectroscopy : Identifies NH₂ (3425 cm⁻¹), CN (2200 cm⁻¹), and carbonyl groups (1650–1700 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.1–7.4 ppm for p-tolyl), methyl groups (δ 1.8–2.1 ppm), and morpholine oxygens (δ 3.6–3.8 ppm) .
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 287.11 [M+H]⁺ for analogs) confirm molecular weight .
How does the crystal structure of related pyrano[2,3-c]pyrazole derivatives inform conformational stability?
Category: Advanced (Structural Analysis)
Answer:
X-ray crystallography (CCDC-971311) reveals a dihedral angle of 85.2° between the pyran and pyrazole rings, stabilized by intramolecular N–H···N hydrogen bonds. The morpholine group adopts a chair conformation, enhancing steric stability. These insights guide computational modeling (e.g., DFT) to predict solubility and reactivity .
How do substituents on the aryl group (e.g., p-tolyl vs. nitro-phenyl) influence physicochemical properties?
Category: Advanced (Structure-Activity Relationships)
Answer:
Electron-donating groups (e.g., p-tolyl) increase solubility in polar solvents (logP ~1.2) but reduce thermal stability (mp ~170°C). Electron-withdrawing groups (e.g., nitro-phenyl) lower solubility (logP ~2.5) but enhance thermal stability (mp ~220°C). Substituent effects are quantified via Hammett constants (σ⁺) and correlated with HPLC retention times .
What methodologies resolve contradictions in spectral data for structurally similar analogs?
Category: Advanced (Data Analysis)
Answer:
Discrepancies in ¹H NMR shifts (e.g., δ 4.56 ppm for CH= in DMSO vs. δ 4.66 ppm in acetone) arise from solvent polarity and hydrogen bonding. Use deuterated DMSO for consistent NH₂ proton detection. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
What mechanistic pathways explain the regioselectivity of pyrano[2,3-c]pyrazole formation?
Category: Advanced (Reaction Mechanism)
Answer:
The reaction proceeds via Knoevenagel condensation (forming the α,β-unsaturated ketone intermediate) followed by Michael addition of hydrazine to the β-position. Regioselectivity is controlled by steric hindrance from the p-tolyl group, favoring 6-amino-5-cyano substitution. Kinetic studies (monitored by in-situ IR) show the Michael addition step is rate-limiting .
How can computational models predict the bioactivity of this compound against related targets?
Category: Advanced (Computational Chemistry)
Answer:
Molecular docking (AutoDock Vina) using PDB: 3ERT (estrogen receptor) identifies hydrogen bonding between the morpholine oxygen and Arg394. MD simulations (AMBER) assess binding stability (RMSD <2.0 Å over 50 ns). QSAR models correlate nitro-substituted analogs with higher inhibitory activity (IC₅₀ <10 μM) .
What strategies mitigate decomposition during long-term storage of pyrano[2,3-c]pyrazole derivatives?
Category: Advanced (Stability Studies)
Answer:
Store under inert gas (N₂) at −20°C in amber vials. Lyophilization reduces hydrolysis of the morpholine ester. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when formulated with desiccants (silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
